L-Galactose

説明

Synthesis Analysis

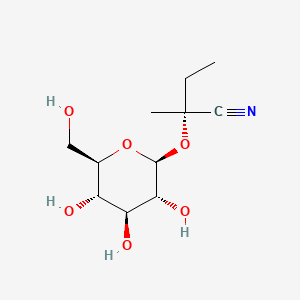

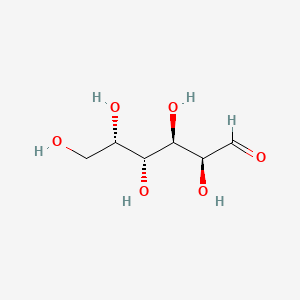

L-Galactose is a key intermediate in the molecular pathway of converting D-glucose to oxalic acid in Pistia stratiotes . It is also involved in the GDP-L-Galactose Phosphorylase Gene as a Candidate for the Regulation of Ascorbic Acid Content in Fruits of Capsicum annuum L .Molecular Structure Analysis

The molecular formula of L-Galactose is C6H12O6 . It has a molecular weight of 180.16 g/mol .Chemical Reactions Analysis

L-Galactose is a part of the Leloir pathway, which is the main pathway for AsA biosynthesis in plants . It is also involved in the conversion of galactose to a more metabolically useful version, glucose-6-phosphate .Physical And Chemical Properties Analysis

L-Galactose has a density of 1.6±0.1 g/cm3, a boiling point of 527.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . It also has an enthalpy of vaporization of 92.2±6.0 kJ/mol and a flash point of 286.7±26.6 °C .科学的研究の応用

Hydrolysis of Lactose

L-Galactose is a key component in the hydrolysis of lactose . Lactose, present in milk and dairy, poses challenges for lactose-intolerant individuals, requiring enzymatic hydrolysis for lactose-free product development . The presence of other milk components, such as proteins and minerals, can indirectly influence the efficiency of lactose hydrolysis .

Enzyme Immobilization

The immobilization of β-galactosidase on polymeric matrices to enhance the process of lactose hydrolysis is another application of L-Galactose . This innovative approach enhances enzyme stability, reusability, and overall efficiency in lactose hydrolysis .

Production of D-Galactose

In a batch reactor, β-galactosidase from A. oryzae retained 80% of its initial activity after 466 operational hours, generating D-galactose at a rate of 1.9 g/L h .

Biochemical Research

L-Galactose dehydrogenase was isolated from a cell-free extract of Pseudomonas sp. No 1143 . This enzyme had a molecular weight of about 34,000 . L-Fucose and L-Galactose were effective substrates for the enzyme reaction .

Prebiotic Ingredients

Galacto-Oligosaccharides (GOS) and lactulose, two important commercially produced lactose derivatives, are principally used as prebiotic ingredients in functional foods, beverages, dietary supplements, and pharmaceuticals . L-Galactose plays a crucial role in the production of these derivatives.

Low Calorific Sweetener

Tagatose, an isomer of galactose, is gaining prominence as an artificial, low calorific sweetener . This application of L-Galactose is particularly relevant in the food industry.

Infant Milk Formulation

As early as 1960, infant milk containing lactulose was being sold by Morinaga in Japan . L-Galactose, as a component of lactulose, contributes to the nutritional value of infant milk.

Algae Research

The galactans in red algae are mainly comprised of D-galactose components, sometimes accompanied by L-galactose . This highlights the role of L-Galactose in marine biology and algae research.

作用機序

Target of Action

L-Galactose, a naturally occurring sugar, is predominantly used as a pathway to generate glucose fuel for the human body . It is involved as an ingredient in some commonly used vaccines and non-prescription products . The primary targets of L-Galactose are the enzymes involved in the conversion of alpha-D-galactose to UDP-glucose .

Mode of Action

L-Galactose interacts with its targets through a series of enzymatic reactions. The pathway performs the conversion of alpha-D-galactose to UDP-glucose by way of three principal enzymes: galactokinase (GALK) phosphorylates alpha-D-galactose to galactose-1-phosphate (Gal-1-P); galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to Gal-1-P to form UDP-galactose .

Biochemical Pathways

The L-Galactose pathway is the main pathway for AsA (Vitamin C) biosynthesis in plants . This pathway involves eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH . All these genes and their encoded enzymes have been well characterized, demonstrating their participation in AsA biosynthesis .

Pharmacokinetics

It is known that galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Result of Action

The result of L-Galactose’s action is the production of glucose fuel for the human body . In addition, it plays a role in the construction of structurally and immunologically effective attenuated vaccines . Furthermore, it is involved in the formation of lactulose, a synthetic disaccharide indicated for the treatment of constipation and/or hepatic encephalopathy .

Action Environment

The activation of the galactose metabolic network depends on the rate of depletion of glucose . Surprisingly, cells start to consume galactose faster when glucose is depleted slowly rather than removed quickly . Furthermore, genetically identical cells can exhibit remarkably different rates of galactose consumption . These results suggest that dynamic changes of environmental conditions can affect the behavior of both individual cells and the whole population .

将来の方向性

There are many studies looking into a variety of possible uses for galactose, including the use of the monosaccharide sugar for accelerating senescence in mice, rats, and Drosophila . There is also a proposed association between galactose in consumed milk and ovarian cancer . Furthermore, there is a possible role in the therapy of focal segmental glomerulosclerosis .

特性

IUPAC Name |

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-DPYQTVNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |

CAS RN |

15572-79-9 | |

| Record name | L-Galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALACTOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S93UII1DW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

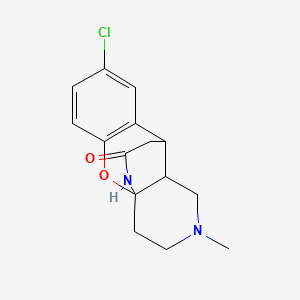

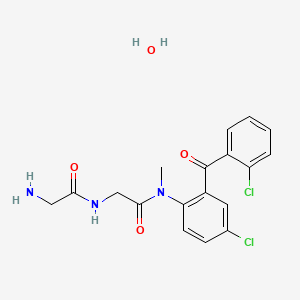

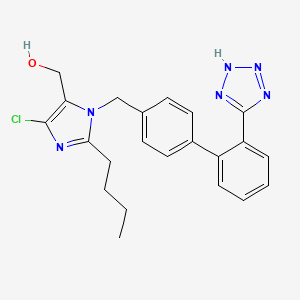

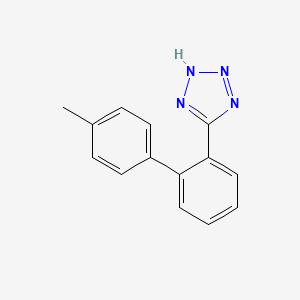

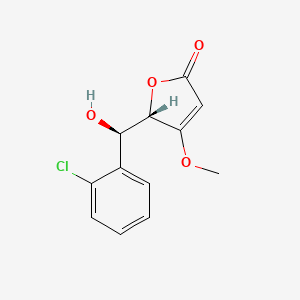

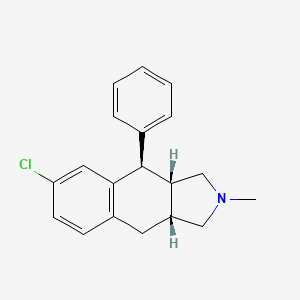

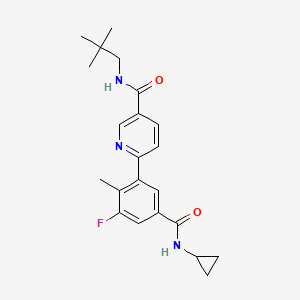

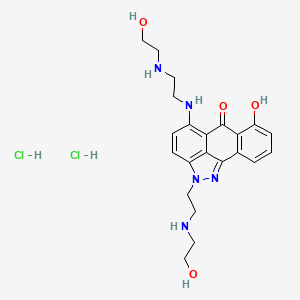

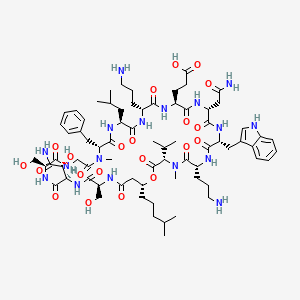

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。